Cas no 95715-85-8 (Boc-D-ser-ome)

Boc-D-ser-ome structure
Boc-D-ser-ome structure
Product Name:Boc-D-ser-ome
CAS No:95715-85-8
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD00270516
CID:803306
PubChem ID:377723
Update Time:2025-07-30

Boc-D-ser-ome Chemical and Physical Properties

Names and Identifiers

    • BOC-D-Serine methyl ester
    • N-(Tert-Butoxycarbonyl)-D-Serine Methyl Ester
    • (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
    • Boc-D-Ser-Ome
    • D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • N-tert-Butoxycarbonyl-D-Serine Methyl Ester
    • methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • N-Boc-D-serine Methyl Ester
    • tert-Butyl [(R)-1-(methoxycarbonyl)-2-hydroxyethyl]carbamate
    • N-BOC-D-serine methylester
    • Boc-D-Serinemethyl ester
    • (-)-METHYL N-BOC-D-SERINATE
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • NSC659314
    • N-BOC-D-serinem
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • Methyl (2R)-2-[[(tert-butoxy)carbonyl]amino]-3-hydroxypropanoate
    • Methyl (R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
    • N-Boc-(D)-Serine methyl ester
    • N-BOC-D-Serine methyl ester,98%
    • AKOS015892723
    • B4859
    • DTXSID00327481
    • (r)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester
    • SANNKFASHWONFD-ZCFIWIBFSA-N
    • 95715-85-8
    • methyl n-(tert-butoxycarbonyl)-d-serinate
    • EN300-332246
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-serine methyl ester
    • Q-101716
    • BB6YGX76JZ
    • methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
    • tert-butyl (R)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate
    • SCHEMBL3617926
    • AC-24070
    • AS-12236
    • tert-Butyl [(R)-1-(Methoxycarbonyl)-2-hydroxyethyl]carbamate; (R)-Methyl 2-(tert-Butoxycarbonylamino)-3-hydroxypropanoate; N-[(1,1-Dimethylethoxy)carbonyl]-D-serine Methyl Ester;
    • AKOS015995302
    • N-(tert-Butoxycarbonyl)-D-serine methyl ester, 97%
    • J-300232
    • PD196118
    • MFCD00270516
    • methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
    • M06200
    • METHYL N-BOC-D-SERINATE
    • CS-W019796
    • NSC-659314
    • HY-79513
    • Methyl (tert-butoxycarbonyl)-D-serinate
    • Boc-D-ser-ome
    • MDL: MFCD00270516
    • Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1
    • InChI Key: SANNKFASHWONFD-ZCFIWIBFSA-N
    • SMILES: [C@H](CO)(NC(=O)OC(C)(C)C)C(=O)OC

Computed Properties

  • Exact Mass: 219.11100
  • Monoisotopic Mass: 219.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.08 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 215 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.453(lit.)
  • PSA: 84.86000
  • LogP: 0.43590
  • Optical Activity: [α]25/D +18.8°, c = 5 in methanol

Boc-D-ser-ome Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-D-ser-ome Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C → 20 °C
Reference
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Siegrist, Romain; Zurcher, Martina; Baumgartner, Corinne; Seiler, Paul; Diederich, Francois; et al, Helvetica Chimica Acta, 2007, 90(2), 217-259

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  14 h, rt
Reference
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Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  5 h, rt
Reference
HIV inhibitor
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Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled; 16 h, rt
Reference
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Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 140 °C
Reference
A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration
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Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  cooled; 14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
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Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  cooled; 14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
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Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C
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Reference
Synthesis of D-Abrines by palladium-catalyzed reaction of ortho-iodoanilines with N-Boc-N-methylalanyl-substituted acetaldehyde and acetylene
Danner, Paulami; Morkunas, Marius; Maier, Martin E., Organic Letters, 2013, 15(10), 2474-2477

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt; overnight, rt
Reference
Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases
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Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Reference
Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents
Micale, Nicola; Kozikowski, Alan P.; Ettari, Roberta; Grasso, Silvana; Zappala, Maria; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067

Boc-D-ser-ome Raw materials

Boc-D-ser-ome Preparation Products

Boc-D-ser-ome Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:95715-85-8)Boc-D-ser-ome
Order Number:A26609
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):267.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95715-85-8)BOC-D-SER-OME
Order Number:sfd14254
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95715-85-8)Boc-D-ser-ome
A26609
Purity:99%
Quantity:1kg
Price ($):267.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:95715-85-8)BOC-D-SER-OME
sfd14254
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email